
N-(1-(2-Oxoethyl)cyclobutyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(2-Oxoethyl)cyclobutyl)benzamide is an organic compound that features a cyclobutyl ring substituted with a benzoylamino group and an acetaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-Oxoethyl)cyclobutyl)benzamide typically involves the reaction of cyclobutylamine with benzoyl chloride to form the benzoylamino derivative. This intermediate is then subjected to a formylation reaction to introduce the acetaldehyde group. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(2-Oxoethyl)cyclobutyl)benzamide can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzoylamino group can participate in nucleophilic substitution reactions, where nucleophiles replace the benzoyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: [1-(Benzoylamino)cyclobutyl]acetic acid.
Reduction: [1-(Benzoylamino)cyclobutyl]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(1-(2-Oxoethyl)cyclobutyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(1-(2-Oxoethyl)cyclobutyl)benzamide involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The benzoylamino group may also interact with specific receptors or enzymes, modulating their activity. These interactions can affect cellular pathways and processes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
[1-(Benzoylamino)cyclopropyl]acetaldehyde: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
[1-(Benzoylamino)cyclopentyl]acetaldehyde: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.
[1-(Benzoylamino)cyclohexyl]acetaldehyde: Similar structure but with a cyclohexyl ring instead of a cyclobutyl ring.
Uniqueness
N-(1-(2-Oxoethyl)cyclobutyl)benzamide is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H15NO2 |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
N-[1-(2-oxoethyl)cyclobutyl]benzamide |
InChI |
InChI=1S/C13H15NO2/c15-10-9-13(7-4-8-13)14-12(16)11-5-2-1-3-6-11/h1-3,5-6,10H,4,7-9H2,(H,14,16) |
Clave InChI |
LGWRGTMGXJOPBA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(CC=O)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


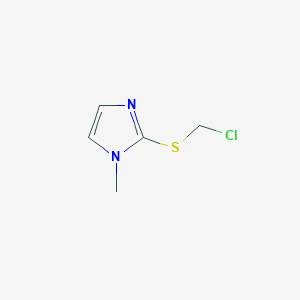
![2-(2-Morpholinoethyl)thieno[2,3-d]pyrimidine](/img/structure/B8635430.png)
![N-[2,2-bis(methyloxy)ethyl]-3-chloro-1-propanesulfonamide](/img/structure/B8635435.png)
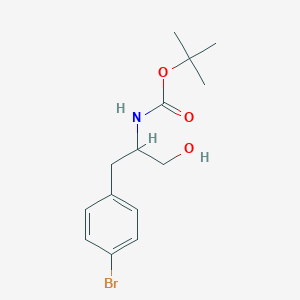
![3-Benzyl-6-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B8635446.png)
![Ethene, [2-(2-ethoxyethoxy)ethoxy]trifluoro-](/img/structure/B8635456.png)
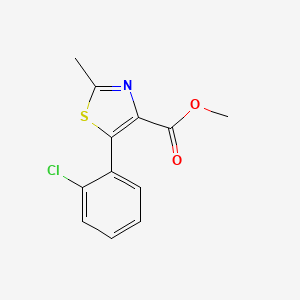

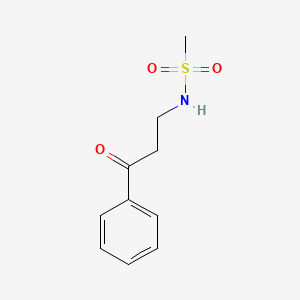
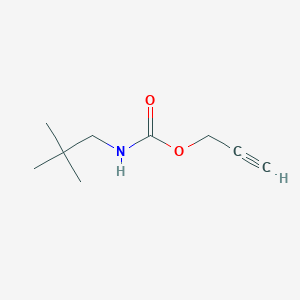
![4-bromo-1-chloro-2-[(4-cyclopentyloxyphenyl)methyl]benzene](/img/structure/B8635507.png)

![6-Iodo-8-methyl-7h-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B8635527.png)

